
A Comparative Analysis of Ozone's Reactivity
with Various Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ozone
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For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the

Reaction Kinetics and Mechanisms of Ozonolysis

Ozone (O₃), a highly reactive allotrope of oxygen, plays a crucial role in various chemical

processes, from atmospheric chemistry to synthetic organic chemistry. Its ability to cleave

carbon-carbon multiple bonds with high specificity makes it an invaluable tool for chemical

synthesis and structural elucidation. However, the reactivity of ozone varies significantly with

the class of organic compound it interacts with. This guide provides a comprehensive

comparative analysis of ozone's reactivity with alkanes, alkenes, alkynes, and aromatic

compounds, supported by experimental data and detailed methodologies.

Comparative Reactivity and Reaction Products
The reactivity of organic compounds with ozone is primarily dictated by the presence of

electron-rich centers, such as carbon-carbon double or triple bonds. The electrophilic nature of

ozone facilitates its attack on these π-systems. The general order of reactivity is:

Alkenes > Alkynes > Aromatic Compounds > Alkanes

The following tables summarize the second-order rate constants for the reaction of ozone with

various organic compounds in both the gas and aqueous phases.
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Organic Compound Class
Rate Constant (cm³
molecule⁻¹ s⁻¹)

Products

Ethene Alkene 1.6 x 10⁻¹⁸ Formaldehyde

Propene Alkene 1.0 x 10⁻¹⁷
Formaldehyde,

Acetaldehyde

cis-2-Butene Alkene 1.3 x 10⁻¹⁶ Acetaldehyde

trans-2-Butene Alkene 2.0 x 10⁻¹⁶ Acetaldehyde

Isobutylene Alkene 1.2 x 10⁻¹⁷
Acetone,

Formaldehyde

1,3-Butadiene Alkene (Diene) 8.1 x 10⁻¹⁸
Acrolein,

Formaldehyde

Benzene Aromatic < 1 x 10⁻²⁰
Glyoxal, Formic acid,

CO, CO₂

Toluene Aromatic 1.7 x 10⁻²⁰
Glyoxal,

Methylglyoxal, etc.

Methane Alkane < 1 x 10⁻²³
Formaldehyde, CO,

CO₂

Ethane Alkane < 1 x 10⁻²³

Formaldehyde,

Acetaldehyde, CO,

CO₂

Propane Alkane 6.7 x 10⁻²³

Acetone,

Acetaldehyde,

Formaldehyde

Isobutane Alkane 2.0 x 10⁻²² Acetone, tert-Butanol
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Organic Compound Class
Rate Constant (M⁻¹
s⁻¹)

Products

Ethene Alkene 1.0 x 10⁵ Formaldehyde

Propene Alkene 3.0 x 10⁵
Formaldehyde,

Acetaldehyde

Maleic Acid Alkene 1.0 x 10³
Glyoxylic acid, Formic

acid

Phenol Aromatic 1.3 x 10³

Catechol,

Hydroquinone,

Carbonyls

Benzene Aromatic 2.0 Glyoxal, Formic acid

Methanol Alcohol 0.057
Formaldehyde, Formic

acid

Ethanol Alcohol 0.17
Acetaldehyde, Acetic

acid

iso-Propanol Alcohol 1.13 Acetone

1-Propanol Alcohol 0.64[1]
Propionaldehyde,

Propionic acid[1]

Reaction Mechanisms and Signaling Pathways
The mechanisms of ozone's reactions differ significantly across the various classes of organic

compounds. These are visualized below using Graphviz.

Ozonolysis of Alkenes: The Criegee Mechanism
The reaction of ozone with alkenes proceeds through a well-established pathway known as the

Criegee mechanism.[2][3][4] This involves a 1,3-dipolar cycloaddition of ozone to the double

bond to form an unstable primary ozonide (molozonide), which then decomposes and

rearranges to a more stable secondary ozonide. Subsequent work-up determines the final

products.
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Step 1: 1,3-Dipolar Cycloaddition

Step 2: Decomposition and Recombination
Step 3: Work-up
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Caption: Criegee mechanism for alkene ozonolysis.

Reaction of Ozone with Alkanes
The reaction of ozone with alkanes is significantly slower than with unsaturated compounds

and typically requires more forcing conditions. The mechanism is believed to proceed via a

radical pathway, involving the abstraction of a hydrogen atom to form an alkyl radical and a

hydrotrioxyl radical.[5][6]
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Caption: Radical mechanism for alkane ozonation.

Ozonolysis of Alkynes
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The ozonolysis of alkynes is also a valuable synthetic transformation, typically leading to the

formation of carboxylic acids after an oxidative work-up or diketones under different conditions.

The exact mechanism is less definitively established than for alkenes but is thought to involve

the formation of an unstable primary ozonide that rearranges.[2]
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Caption: General pathway for alkyne ozonolysis.

Reaction of Ozone with Aromatic Compounds
The reaction of ozone with aromatic compounds is complex and generally much slower than

with alkenes due to the stability of the aromatic ring. The reaction can proceed via electrophilic

attack on the ring, leading to ring-opening products.
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Ring Opening Ring-opened Products
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Caption: Electrophilic attack in aromatic ozonation.
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Accurate determination of ozone reaction kinetics is crucial for understanding and predicting

the outcomes of ozonolysis. Below are detailed methodologies for key experiments in both gas

and aqueous phases.

Gas-Phase Ozonolysis Rate Constant Determination
Objective: To determine the second-order rate constant for the reaction of a volatile organic

compound (VOC) with ozone in the gas phase.

Apparatus:

Environmental chamber or Teflon reaction bag (~100-200 L)

Ozone generator

Ozone analyzer (UV absorption)

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable detector for

the VOC

Mass flow controllers for precise gas handling

Zero air generator (for purified air)

Procedure:[7]

Chamber Preparation: The reaction chamber is first flushed with zero air to remove any

contaminants.

Reactant Introduction: A known concentration of the VOC is introduced into the chamber

using a calibrated syringe or mass flow controller. The concentration is typically in the parts-

per-million (ppm) range. The concentration is verified by GC-FID.

Ozone Injection and Monitoring: A stable flow of ozone (typically in the parts-per-billion, ppb,

range) is then introduced into the chamber. The concentration of ozone is continuously

monitored using the ozone analyzer.
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Kinetic Run: The decay of the VOC is monitored over time by taking gas samples from the

chamber at regular intervals and analyzing them by GC-FID.

Data Analysis: The reaction is carried out under pseudo-first-order conditions with ozone in

excess. The natural logarithm of the VOC concentration is plotted against time. The slope of

this plot gives the pseudo-first-order rate constant, k'.

Calculation of Second-Order Rate Constant: The second-order rate constant (k) is then

calculated by dividing k' by the average ozone concentration during the experiment: k = k' /

[O₃].

Control Experiment: A control experiment without the VOC is performed to account for any

ozone decay due to wall loss or photolysis.

Aqueous-Phase Ozonolysis Rate Constant
Determination
Objective: To determine the second-order rate constant for the reaction of a water-soluble

organic compound with ozone in the aqueous phase.

Apparatus:

Stopped-flow spectrophotometer or a batch reactor with rapid mixing

Ozone stock solution of known concentration

UV-Vis spectrophotometer

pH meter and buffer solutions

Quenching solution (e.g., sodium thiosulfate)

Procedure:[8]

Ozone Stock Solution Preparation: An ozone stock solution is prepared by bubbling ozone
gas through chilled, purified water until the desired concentration is reached. The

concentration is determined spectrophotometrically by measuring its absorbance at 258 nm.
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Reactant Solution Preparation: A solution of the organic compound of known concentration is

prepared in a suitable buffer to maintain a constant pH.

Kinetic Measurement (Stopped-Flow): The ozone solution and the organic compound

solution are rapidly mixed in the stopped-flow apparatus. The decay of ozone is monitored in

real-time by measuring the decrease in absorbance at 258 nm.

Kinetic Measurement (Batch Reactor): Alternatively, the ozone stock solution is added to the

organic compound solution in a batch reactor with vigorous stirring. Aliquots are withdrawn at

specific time intervals, and the reaction is quenched by adding a quenching agent. The

remaining ozone concentration is then determined.

Data Analysis: The reaction is typically run under pseudo-first-order conditions with the

organic compound in large excess. The natural logarithm of the ozone concentration is

plotted against time to obtain the pseudo-first-order rate constant, k'.

Calculation of Second-Order Rate Constant: The second-order rate constant (k) is calculated

by dividing k' by the concentration of the organic compound: k = k' / [Organic Compound].

Control Experiment: A control experiment is conducted with the buffer solution alone to

measure the rate of ozone self-decomposition.
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Caption: Workflow for kinetic experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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